N1-Benzyl-N1-ethyl-3-methylbenzene-1,4-diamine
Overview
Description
N1-Benzyl-N1-ethyl-3-methylbenzene-1,4-diamine: is an organic compound with the molecular formula C16H20N2 It is a derivative of benzene, featuring both benzyl and ethyl groups attached to the nitrogen atoms of a 3-methylbenzene-1,4-diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The synthesis of N1-Benzyl-N1-ethyl-3-methylbenzene-1,4-diamine typically involves electrophilic aromatic substitution reactions. The benzene ring undergoes substitution reactions where electrophiles replace hydrogen atoms on the aromatic ring.
Reductive Amination: Another common method is reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent to form the desired amine product.
Industrial Production Methods: Industrial production often involves multi-step synthesis starting from readily available benzene derivatives. The process includes nitration, reduction, and subsequent alkylation steps to introduce the benzyl and ethyl groups.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1-Benzyl-N1-ethyl-3-methylbenzene-1,4-diamine can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where nucleophiles replace the benzyl or ethyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Halides or other nucleophilic species for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties.
- Evaluated as a candidate for drug development.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the manufacture of polymers and advanced materials.
Mechanism of Action
The mechanism by which N1-Benzyl-N1-ethyl-3-methylbenzene-1,4-diamine exerts its effects involves interactions with specific molecular targets. The benzyl and ethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
N-Methylbenzene-1,2-diamine: Similar in structure but lacks the benzyl and ethyl groups.
N-Benzyl-N-methylbenzene-1,4-diamine: Contains a methyl group instead of an ethyl group.
Uniqueness: N1-Benzyl-N1-ethyl-3-methylbenzene-1,4-diamine is unique due to the presence of both benzyl and ethyl groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-N-benzyl-4-N-ethyl-2-methylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-3-18(12-14-7-5-4-6-8-14)15-9-10-16(17)13(2)11-15/h4-11H,3,12,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNNKWMRSLQOTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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